

Spectroscopic Analysis of 2-Aminoindan: A Technical Guide

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|----------------------|--------------|-----------|
| Compound Name: | 2-Aminoindan | |
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Introduction: **2-Aminoindan**, a rigid analog of amphetamine, serves as a crucial building block in the synthesis of various pharmaceutical agents and is a subject of interest in medicinal chemistry and drug development. Its rigid structure provides a valuable scaffold for designing compounds with specific pharmacological activities. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and manufacturing. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Aminoindan**, complete with experimental protocols and a visual workflow for its analysis. The data presented primarily corresponds to the hydrochloride salt of **2-Aminoindan**, which is a common and stable form of the compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-Aminoindan** hydrochloride.

Table 1: ¹H NMR Spectroscopic Data for 2-Aminoindan Hydrochloride

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz



| Chemical Shift (δ) | Multiplicity | Number of Protons | Proposed Assignment |
|--------------------|--------------|-------------------|------------------------|
| 8.62 | Broad s | 3H | -NH₃+ |
| 7.26 | m | 2H | Aromatic H |
| 7.19 | m | 2H | Aromatic H |
| 3.96 | m | 1H | H-2 (methine) |
| 3.26 | dd | 2H | H-1/H-3 (equatorial) |
| 3.06 | dd | 2H | H-1/H-3 (axial) |

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data for 2-Aminoindan Hydrochloride

Predicted chemical shifts based on structure and typical ranges.

| Chemical Shift (δ) ppm | Proposed Assignment |
|------------------------|----------------------------------|
| 139-142 | C-3a, C-7a (quaternary aromatic) |
| 127-129 | C-5, C-6 (aromatic CH) |
| 124-126 | C-4, C-7 (aromatic CH) |
| 48-52 | C-2 (methine) |
| 38-42 | C-1, C-3 (methylene) |

Table 3: IR Spectroscopic Data for 2-Aminoindan Hydrochloride

Characteristic absorption bands based on functional groups.



| Wavenumber (cm ⁻¹) | Intensity | Vibrational Mode | Functional Group |
|-----------------------------------|---------------|------------------|----------------------------------|
| 3000-2800 | Strong, Broad | N-H Stretch | Ammonium (-NH ₃ +) |
| 3100-3000 | Medium | C-H Stretch | Aromatic |
| 2960-2850 | Medium | C-H Stretch | Aliphatic (CH ₂ , CH) |
| 1600-1585 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1500-1400 | Medium | C=C Stretch | Aromatic Ring |
| 1630-1550 | Medium | N-H Bend | Ammonium (-NH ₃ +) |
| 860-680 | Strong | C-H Bend | Aromatic (out-of- plane) |

Table 4: Mass Spectrometry Data (Electron Ionization) for 2-Aminoindan

Major fragments observed for the free base (Molecular Weight: 133.19 g/mol).

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
|----------------------------|------------------------|---|
| 133 | 100 | [M] ⁺ (Molecular Ion) |
| 132 | 31.1 | [M-H] ⁺ |
| 118 | 22.0 | [M-NH ₃]+ |
| 117 | 16.1 | [M-NH2-H]+ |
| 116 | 43.2 | [M-NH3-H]+ |
| 115 | 20.6 | [M-NH3-2H]+ or [C9H7]+ |
| 105 | 13.8 | [C ₈ H ₉] ⁺ |
| 104 | 5.2 | [C ₈ H ₈] ⁺ |
| 91 | 42.4 | [C ₇ H ₇]+ (Tropylium ion) |
| | | <u> </u> |



Data sourced from ChemicalBook for **2-Aminoindan** hydrochloride, where the molecular ion of the free base is observed.[1] The fragmentation pattern suggests initial loss of the amino group followed by rearrangements of the indan structure. The prominent peak at m/z 91 is characteristic of a benzyllic fragmentation leading to the stable tropylium ion.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These are generalized protocols that are applicable to a solid, crystalline amine hydrochloride like **2-aminoindan** hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of 2-aminoindan hydrochloride for ¹H NMR or 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube.
 - Ensure the sample is fully dissolved; if necessary, gently vortex or warm the tube. If particulates remain, filter the solution through a small plug of cotton or glass wool into a clean NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
 - Tune and match the probe for the appropriate nucleus (1H or 13C).
- Data Acquisition (¹H NMR):



- Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
- Use a standard single-pulse experiment.
- Set the number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
- Apply a relaxation delay (e.g., 1-2 seconds) between scans.
- Data Acquisition (¹³C NMR):
 - Set the spectral width to cover the expected range for carbon signals (e.g., 0-200 ppm).
 - Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
 - A higher number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
 - A relaxation delay of 2-5 seconds is typically used.
- · Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
 - Perform baseline correction and integrate the peaks for ¹H NMR.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Sample Preparation:
 - No extensive sample preparation is required for ATR-FTIR. A small amount of the crystalline 2-aminoindan hydrochloride powder is sufficient.



- Instrument Setup and Background Collection:
 - Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.

• Sample Analysis:

- Place a small amount of the solid sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.
- Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Data Processing:

- The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Perform baseline correction if necessary.
- Label the significant peaks with their corresponding wavenumbers.

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction:
 - For a solid sample like **2-aminoindan** hydrochloride, a direct insertion probe can be used.
 A small amount of the sample is placed in a capillary tube at the end of the probe.
 - Alternatively, if coupled with a Gas Chromatograph (GC), the free base (2-aminoindan)
 can be dissolved in a volatile organic solvent and injected into the GC. The hydrochloride



salt is generally not suitable for direct GC analysis due to its low volatility. To analyze by GC-MS, an initial liquid-liquid extraction from a basic aqueous solution would be required to obtain the free amine.

Ionization:

- The sample is vaporized by heating in the ion source.
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

Fragmentation:

 The excess energy imparted to the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.

Mass Analysis:

- The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

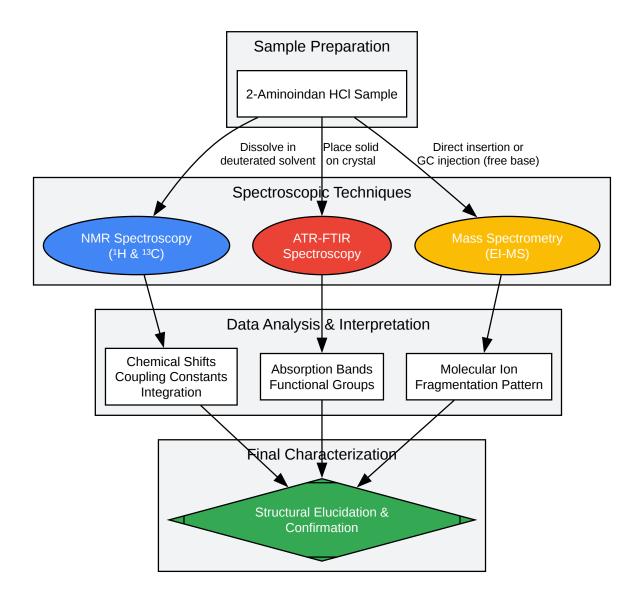
Detection:

- An electron multiplier detects the separated ions, generating a signal proportional to their abundance.
- The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a chemical compound such as **2-Aminoindan**.





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Caption: General workflow for the spectroscopic characterization of **2-Aminoindan**.

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References



- 1. 2-Aminoindan hydrochloride | C9H12CIN | CID 122764 PubChem [pubchem.ncbi.nlm.nih.gov]
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